CPPHA is a synthetic compound identified as a positive allosteric modulator (PAM) of metabotropic glutamate receptors (mGluRs), specifically mGluR1 and mGluR5 subtypes [, , , , , , ]. These receptors play critical roles in various neurological and psychiatric disorders. CPPHA enhances the activity of these receptors without directly activating them, making it a valuable tool for studying mGluR function and their therapeutic potential.
While the original synthesis method for CPPHA has not been explicitly detailed in the provided abstracts, a related publication [] describes the synthesis of a novel class of mGlu5 PAMs with similar structures to CPPHA. This suggests that CPPHA might be synthesized using an iterative parallel synthesis approach involving modifications of a benzamide scaffold. Further research into the primary literature would be necessary to obtain a detailed description of CPPHA's synthesis method.
The molecular structure of CPPHA consists of a central benzamide moiety with a 4-chloro-2-substituted phenyl ring. The substituent is a (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl group linked to the benzamide ring. This structure is crucial for its interaction with mGluRs, specifically at a novel allosteric site different from the MPEP site, a common binding site for other mGluR modulators [, , ].
CPPHA acts as a positive allosteric modulator of mGluR1 and mGluR5 [, , , , , , ]. This means that it binds to a distinct allosteric site on these receptors, different from the glutamate binding site and the MPEP site, a common target for negative allosteric modulators. This binding enhances the receptor's response to glutamate, the endogenous ligand, without directly activating the receptor itself.
Importantly, studies have shown that CPPHA’s potentiating effect is not affected by mutations that disrupt the MPEP binding site, further supporting its unique mechanism of action [, ]. This suggests that CPPHA interacts with a novel allosteric site on mGluR1 and mGluR5, making it a valuable tool for studying the structural and functional aspects of these receptors.
CAS No.: 35874-27-2
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 18766-66-0
CAS No.: 40071-64-5
CAS No.: 15209-11-7